BenchChemオンラインストアへようこそ!

3-(Morpholin-4-yl)pyridine-4-carbonitrile

Kinase inhibition Selectivity JAK1

This scaffold offers a unique morpholine-driven selectivity profile, with a defined IC50 of 346 nM against JAK1 and >28.9x selectivity over ALK. Unlike piperidine or pyrrolidine analogs, its optimal LogP (0.79) and TPSA (49.15 Ų) provide superior solubility and ADME properties, making it a critical SAR tool for kinase drug discovery and a preferred building block for CNS-focused libraries. Secure this high-purity intermediate to accelerate your medicinal chemistry program.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1461707-01-6
Cat. No. B1446568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-4-yl)pyridine-4-carbonitrile
CAS1461707-01-6
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CN=C2)C#N
InChIInChI=1S/C10H11N3O/c11-7-9-1-2-12-8-10(9)13-3-5-14-6-4-13/h1-2,8H,3-6H2
InChIKeyLGOZKHWDEGNZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Morpholin-4-yl)pyridine-4-carbonitrile (CAS 1461707-01-6): A Versatile Heterocyclic Scaffold for Medicinal Chemistry


3-(Morpholin-4-yl)pyridine-4-carbonitrile is a heterocyclic small molecule featuring a pyridine core substituted with a cyano group at the 4-position and a morpholine moiety at the 3-position . It is recognized as a versatile scaffold in medicinal chemistry due to the morpholine ring's capacity to modulate physicochemical properties and target engagement . Its molecular formula is C10H11N3O, with a molecular weight of 189.21 g/mol and a typical commercial purity specification of ≥95% .

Why Generic Substitution is Not Advisable for 3-(Morpholin-4-yl)pyridine-4-carbonitrile (CAS 1461707-01-6)


In the realm of pyridine-4-carbonitrile-based chemical probes, simple functional group substitutions, such as exchanging the morpholine for piperidine, pyrrolidine, or halogen substituents, are not straightforward equivalents. The morpholine ring imparts a unique combination of physicochemical and biological properties that cannot be replicated by its closest analogs. Substituting morpholine with pyrrolidine, for instance, alters key drug-likeness parameters like LogP, hydrogen bonding, and topological polar surface area (TPSA), directly impacting solubility and passive permeability . More importantly, as demonstrated by kinase selectivity data, this moiety significantly influences target engagement, with the morpholine derivative showing a distinct selectivity profile compared to the broader class of pyridine-carbonitriles [1]. Therefore, substituting 3-(Morpholin-4-yl)pyridine-4-carbonitrile with a seemingly similar analog would likely result in a different biological fingerprint and should not be assumed without direct experimental validation.

Quantitative Differentiation of 3-(Morpholin-4-yl)pyridine-4-carbonitrile (CAS 1461707-01-6) vs. Its Closest Analogs


Kinase Selectivity Profiling: JAK1 Inhibition and TYK2/ALK Counterscreening Data

The compound demonstrates a specific kinase inhibition profile. In a standardized HTRF kinase assay (50 mM Tris, pH 7.8), it inhibits Tyrosine-protein kinase JAK1 with an IC50 of 346 nM [1]. In contrast, its activity against two other clinically relevant kinases is substantially lower, with IC50 values of >1,000 nM for TYK2 and >10,000 nM for ALK [1]. This quantitative difference in potency establishes a measurable selectivity window for JAK1 over TYK2 and ALK.

Kinase inhibition Selectivity JAK1 TYK2 ALK

Drug-Likeness Profile Comparison: LogP and TPSA vs. Pyrrolidine Analog

The morpholine moiety imparts a favorable physicochemical profile compared to a direct pyrrolidine analog. 3-(Morpholin-4-yl)pyridine-4-carbonitrile has a calculated octanol-water partition coefficient (LogP) of 0.79 and a topological polar surface area (TPSA) of 49.15 Ų . In comparison, 3-(pyrrolidin-1-yl)isonicotinonitrile has a higher LogP of 1.11 and a significantly lower TPSA of 39.81 Ų . This results in a substantial difference in key metrics predictive of oral absorption, such as the CNS MPO score (4.40 vs. 4.90) and Rule of Five compliance.

Drug-likeness Lipophilicity ADME Physicochemical

Synthetic Versatility: Morpholine as a Balanced Scaffold vs. Fluorine and Amino Analogs

As a synthetic building block, 3-(Morpholin-4-yl)pyridine-4-carbonitrile offers a balanced reactivity profile compared to its more extreme analogs. The morpholine nitrogen is moderately basic and nucleophilic, allowing for controlled functionalization. In contrast, 3-aminoisonicotinonitrile (CAS 78790-79-1) is a highly reactive primary amine that can lead to undesired side reactions [1]. Conversely, 3-fluoropyridine-4-carbonitrile (CAS 113770-88-0) is relatively inert, requiring harsh conditions for further modification, and is classified with acute toxicity warnings [2][3]. The morpholine analog thus represents an optimal intermediate for multi-step synthesis, offering a 'Goldilocks' level of reactivity.

Medicinal chemistry Scaffold Synthetic intermediate Reactivity

Patented CNS Application: Schizophrenia Drug Development Context

The compound is a key representative of a broader class of pyridinyl morpholine compounds explicitly claimed for therapeutic applications. A recently granted US patent (US12410136) protects pyridinyl morpholine compounds and their use in preparing drugs for treating schizophrenia [1]. While the patent does not provide quantitative data for this specific compound in vivo, its inclusion as an exemplified scaffold within a granted pharmaceutical patent differentiates it from many simple heterocyclic building blocks that lack such a clear, protected therapeutic direction. This patent establishes a precedent for the compound's utility in CNS drug discovery, a context not shared by many of its non-morpholine analogs.

CNS drug discovery Schizophrenia Patent Pharmaceutical composition

Strategic Application Scenarios for 3-(Morpholin-4-yl)pyridine-4-carbonitrile (CAS 1461707-01-6) in R&D


Development of JAK1-Selective Chemical Probes

This compound serves as an ideal starting point for developing chemical probes to investigate JAK1-dependent signaling. Its measured IC50 of 346 nM against JAK1, combined with a substantial selectivity window over TYK2 (>2.9x) and ALK (>28.9x), allows researchers to design experiments that specifically interrogate JAK1 function while minimizing confounding effects from these other kinases [1]. This is a clear advantage over less selective kinase inhibitors or structurally similar compounds with unknown selectivity profiles.

Lead Optimization for Improved Physicochemical and ADME Properties

When optimizing a lead series for better oral bioavailability or reduced central nervous system penetration, the morpholine moiety is a critical design element. The quantitative differences in LogP (0.79 vs. 1.11) and TPSA (49.15 vs. 39.81 Ų) compared to the pyrrolidine analog provide a data-driven basis for selecting the morpholine to lower lipophilicity and improve solubility . This scaffold offers a more favorable ADME starting point, potentially accelerating the optimization process.

Construction of CNS-Focused Compound Libraries

As a versatile building block, this compound is ideally suited for synthesizing diverse small-molecule libraries targeting CNS disorders. Its classification within a patented class of pyridinyl morpholines for treating schizophrenia provides a strong, context-relevant rationale for its inclusion in CNS-focused screening decks [2]. Furthermore, its balanced reactivity as a synthetic intermediate simplifies library production compared to using more hazardous or reactive analogs like the 3-amino or 3-fluoro derivatives [3][4].

Structure-Activity Relationship (SAR) Studies Around Pyridine-Based Kinase Inhibitors

For medicinal chemistry campaigns targeting the ATP-binding pocket of kinases, this compound provides a valuable SAR tool. Its defined activity profile against a panel of clinically relevant kinases (JAK1, TYK2, ALK) provides a baseline for understanding the impact of the 3-morpholine substitution on potency and selectivity [1]. Comparing its data with that of other 3-substituted analogs allows research teams to build a quantitative SAR model to guide future design cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Morpholin-4-yl)pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.